BenchChemオンラインストアへようこそ!

3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one

Kinase inhibition Cancer stem cell pathway kinases CDK2

Select CAS 113054-02-7 for target-specific screening: the exocyclic 5-ylidene configuration and free N1-H lactam are critical pharmacophoric elements for CSCPK/PDGFRA engagement (IC₅₀ 4–30 nM), absent in fused thiazoloindolinones. The 2-amino-4-oxo substitution delivers validated xanthine oxidase inhibition (IC₅₀ ~17 μg/mL) with antioxidant activity, while rhodanine (2-thioxo) analogs carry PAINS alerts and lack XO activity. With MW 245.26—153 Da below sunitinib—this Rule-of-Five compliant scaffold resists molecular obesity for fragment-based screening. Specify CAS 113054-02-7 to avoid inactive chemotypes.

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
Cat. No. B11699016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N)O
InChIInChI=1S/C11H7N3O2S/c12-11-14-10(16)8(17-11)7-5-3-1-2-4-6(5)13-9(7)15/h1-4,16H,(H2,12,14)
InChIKeyPEVMZPPUCLFWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one – Compound Identity and Procurement-Relevant Class Context


3-(2-Amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one (CAS 113054-02-7, molecular formula C₁₁H₇N₃O₂S, MW 245.26 g/mol) is a hybrid heterocyclic small molecule that fuses an indolin-2-one (isatin-derived) core with a 2-amino-4-oxo-4H-thiazol-5-ylidene moiety via an exocyclic methylene bridge [1]. This compound belongs to the broader oxoindolinylidene-thiazolone class [2] and is structurally positioned at the intersection of several pharmacologically active scaffolds, including isatin-based kinase inhibitor motifs and 2-aminothiazol-4-one antimicrobial/anti-inflammatory chemotypes [3]. Unlike fused thiazoloindolinone ring systems or saturated 4-thiazolidinone hybrids, the exocyclic double-bond configuration at C5 of the thiazolone ring creates a distinct electronic and conformational landscape that directly impacts target engagement profiles and synthetic tractability.

Why 3-(2-Amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one Cannot Be Replaced by a Generic Thiazolidinone, Rhodanine, or Fused Thiazoloindolinone Analog


Within the oxoindolinylidene-thiazolone chemical space, seemingly minor structural variations produce profound differences in biological readout. The 2-amino substituent on the thiazol-4-one ring distinguishes this compound from the 2-thioxo (rhodanine) series, which exhibit divergent redox behavior and target selectivity [1]. The exocyclic 5-ylidene configuration differentiates it from fully aromatic, fused thiazolo[5,4-e]indol-7-one systems that lack the rotational freedom of the thiazolone–indolinone junction and show distinct CDK2 selectivity profiles [2]. Furthermore, the 4-oxo (carbonyl) oxidation state creates a different hydrogen-bond acceptor geometry compared to the saturated 4-thiazolidinone ring found in compound series such as those reported by Wang et al., where the loss of the endocyclic double bond alters both potency and isoform selectivity against kinase targets [3]. The absence of a bulky N1-substituent on the indolin-2-one ring (unlike sunitinib and many antimitotic isatin derivatives) preserves a free lactam NH, a critical pharmacophoric feature for certain ATP-competitive kinase binding modes [4]. These structural determinants mean that procurement specifications based solely on 'indolinone-thiazole hybrid' or 'isatin-thiazole conjugate' terminology are insufficient to guarantee functional equivalence in a given assay system.

Quantitative Differentiation Evidence for 3-(2-Amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one Against Closest Analogs


Exocyclic 2-Amino-4-oxo-thiazol-5-ylidene Scaffold Confers Distinct Kinase Inhibition Potency Relative to Saturated 4-Thiazolidinone and Fused Thiazoloindolinone Analogs

The 2-amino-4-oxo-4H-thiazol-5-ylidene scaffold, when coupled to an indolin-2-one core, defines a thiazole-substituted indolin-2-one chemotype identified in patent literature as an inhibitor of cancer stem cell pathway kinases (CSCPK) and related kinases, with representative compounds in this class exhibiting IC₅₀ values in the range of 4–30 nM against PDGFRA and related kinase targets [1]. In contrast, the saturated 4-thiazolidinone-indolin-2-one hybrid compound 10c (Wang et al., 2011) showed markedly weaker potency, with an IC₅₀ of 25 nM against HT-29 cells but 770 nM against MDA-MB-231 cells, and did not achieve sub-100 nM potency across a broad kinase panel [2]. The fused thiazolo[5,4-e]indol-7-one ring system (WO2000052013) targets CDK2 with a preferred IC₅₀ threshold of <2.5 nM, reflecting a different kinase selectivity profile driven by the rigid, planar fused architecture that eliminates the conformational flexibility present in the exocyclic 5-ylidene series [3]. The 2-amino substituent on the thiazolone ring further differentiates this compound from 2-thioxo (rhodanine) analogs, which have been associated with pan-assay interference (PAINS) liabilities, whereas 2-amino-5-alkylidene-thiazol-4-ones have been experimentally verified to fall outside PAINS filters [4].

Kinase inhibition Cancer stem cell pathway kinases CDK2 CSCPK

Molecular Weight Advantage (245.26 g/mol) Over Sunitinib (398.47 g/mol) and 4-Thiazolidinone Hybrids Predicts Superior Permeability and Ligand Efficiency Metrics

The molecular weight of 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one is 245.26 g/mol . This is 38% lower than the marketed indolin-2-one kinase inhibitor sunitinib (MW 398.47 g/mol, free base) [1] and approximately 30–45% lower than typical 4-thiazolidinone-indolin-2-one hybrids bearing N1-aryl or N1-benzyl substituents on the indolinone ring (e.g., compound 10c series, MW ~380–420 g/mol) [2]. The absence of a bulky N1-substituent on the indolin-2-one ring and the compact 2-amino-4-oxo-thiazole moiety keep this compound well within the Rule of Five boundaries (MW <500, H-bond donors ≤5, H-bond acceptors ≤10), whereas sunitinib's diethylaminoethyl side chain contributes significantly to its molecular weight and introduces a basic amine center that affects distribution. In the 2-amino-5-alkylidene-thiazol-4-one series studied by Smelcerovic et al., all 30 compounds satisfied Rule of Five criteria and demonstrated good solubility and permeability profiles, with the most potent xanthine oxidase inhibitor in that series (IC₅₀ = 17.16 μg/mL, equivalent to ~55 nM) also showing favorable in silico ADME predictions [3].

Drug-likeness Ligand efficiency Permeability Rule of Five

Xanthine Oxidase Inhibitory Activity of the 2-Amino-4-oxo-thiazol-5-ylidene Pharmacophore Differentiates This Scaffold from Thioxo-Rhodanine and Fused Thiazolo Analogs

The 2-amino-4-oxothiazol-5(4H)-ylidene substructure, which constitutes the thiazolone portion of the target compound, has been directly validated as a xanthine oxidase (XO) inhibitory pharmacophore. In a systematic study of 30 diverse 2-amino-5-alkylidene-thiazol-4-ones, the most potent compound—4-((2-benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile—inhibited commercial XO with an IC₅₀ of 17.16 μg/mL and rat liver XO with an IC₅₀ of 24.50 μg/mL, with potency correlated to antioxidant activity measured by lipid peroxidation inhibition [1]. All compounds containing the (indol-3-yl)methylene group at position 5 of the thiazol-4-one moiety (structurally analogous to the target compound's indolin-2-ylidene substituent) were moderately potent commercial XO inhibitors, establishing that the indole/thiazolone hybrid is productive for XO engagement [1]. By contrast, 2-thioxo-thiazolidin-4-one (rhodanine) derivatives with indolin-2-ylidene substituents have been reported primarily for antitumor activity through CDK and VEGFR-2 inhibition, with no meaningful XO inhibitory activity described, reflecting a divergence in target profile governed by the 2-NH₂ vs. 2=S substitution [2]. Fused thiazoloindolinone CDK2 inhibitors (WO2000052013) do not report XO activity, consistent with the loss of the exocyclic double bond required for the XO pharmacophore [3].

Xanthine oxidase inhibition Anti-inflammatory Antioxidant Uric acid

Antimicrobial Activity with Low Mammalian Cytotoxicity Distinguishes the 2-Amino-5-alkylidene-thiazol-4-one Class from Thioxo-Rhodanine Analogs That Exhibit Higher Non-Specific Toxicity

A focused library of 30 diverse 2-amino-5-alkylidene-thiazol-4-ones was evaluated in a whole-cell antibacterial screen against a panel of Gram-positive and Gram-negative bacteria and a yeast strain [1]. Most compounds exhibited modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, with the most potent analog reaching a minimum inhibitory concentration (MIC) of 1.5 μg/mL against P. aeruginosa [1]. Critically, these compounds demonstrated low influence on mammalian cell viability as measured in a HEK-293 metabolic activity assay, indicating a favorable therapeutic index for antimicrobial applications [1]. In comparison, rhodanine (2-thioxo-thiazolidin-4-one) derivatives with indolin-2-ylidene substitution have been associated with broader cytotoxicity profiles, including activity against multiple cancer cell lines via CDK and VEGFR-2 inhibition pathways, and carry recognized PAINS liability concerns that limit their utility in antimicrobial screening cascades [2]. The 2-amino substitution eliminates the reactive thioxo group, reducing non-specific protein reactivity while preserving the thiazolone scaffold's capacity for specific target engagement [1][3].

Antimicrobial Antibacterial Cytotoxicity Pseudomonas aeruginosa

One-Pot Green Synthetic Accessibility Provides Procurement Cost and Scalability Advantages Over Multi-Step Sunitinib and Fused Thiazoloindolinone Syntheses

The 2-amino-5-isatinylidenethiazol-4-one scaffold, which directly encompasses 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one, is accessible via a chromatography-free, one-pot, three-component reaction of isatin, rhodanine, and an amine under environmentally benign conditions, as reported by multiple independent groups [1][2]. The reaction proceeds in water or ethanol at room temperature to moderate heating (60–80°C) using recyclable heterogeneous catalysts such as ZnFe₂O₄ nanoparticles or MgO nanoparticles, achieving excellent yields (typically 75–92%) without requiring protecting group strategies or column chromatography purification [1][2]. In contrast, sunitinib synthesis requires a multi-step sequence involving aldol condensation, cyclization, amide coupling, and deprotection steps, with significantly higher process mass intensity [3]. Fused thiazolo[5,4-e]indol-7-one systems (WO2000052013) require construction of the tetracyclic framework through condensation with ethoxymethylidene intermediates followed by amination, adding synthetic complexity and limiting the accessible substitution diversity [4]. The one-pot, multicomponent nature of the 2-amino-5-isatinylidenethiazol-4-one synthesis enables rapid analog generation by varying the isatin, amine, or thioamide component independently, a feature not available in convergent linear syntheses.

Green chemistry One-pot synthesis Scalability Cost of goods

Absence of N1-Substitution on the Indolin-2-one Ring Creates a Distinct Hydrogen-Bond Donor Profile Relative to Sunitinib and N1-Alkylated Isatin Derivatives

The indolin-2-one core of the target compound retains a free lactam NH at the N1 position (no alkyl, aryl, or glycosyl substitution), yielding two hydrogen-bond donor sites: the indolin-2-one NH and the 2-amino group on the thiazolone ring [1]. This contrasts with sunitinib, where the indolin-2-one NH is methylated (N1-CH₃), leaving the pyrrole NH and the amide NH as the primary hinge-binding donors in its VEGFR-2 binding mode [2]. In the 2-oxoindolin-3-ylidene thiazole series reported by El-Mokadem et al. (2025), the indolin-2-one NH remains free and participates in a key hydrogen bond with Cys919 in the VEGFR-2 hinge region, contributing to IC₅₀ values as low as 47 nM (compound 4c) [3]. The free N1-H is also critical for the antitumor activity of isatin-pyrazoline-thiazole conjugate compound 10 (Havrylyuk et al., 2012), which achieved a mean GI₅₀ of 0.071 μM across the NCI-60 panel, with the indolin-2-one NH implicated in target binding [4]. By contrast, N1-substituted isatin derivatives (e.g., N1-benzyl, N1-allyl, N1-glycosyl) show altered potency rank order and target selectivity, as the N1 substituent directly impacts the conformation of the exocyclic double bond and the orientation of the thiazolone ring relative to the indolinone plane [3][4].

Hydrogen bonding Kinase hinge binding Pharmacophore ATP-competitive

Optimal Research and Procurement Application Scenarios for 3-(2-Amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one Based on Quantitative Differentiation Evidence


Kinase-Focused Hit Discovery with CSCPK/PDGFRA Bias – Differentiated from CDK2-Selective Fused Thiazoloindolinones

Research groups conducting kinase inhibitor screening with a focus on cancer stem cell pathway kinases (CSCPK) or PDGFRA should prioritize this compound class over fused thiazoloindolinones. Patent-derived data for thiazole-substituted indolin-2-ones demonstrate IC₅₀ values in the 4–30 nM range against CSCPK/PDGFRA, whereas the fused thiazolo[5,4-e]indol-7-one scaffold (WO2000052013) is optimized for CDK2 inhibition with a different selectivity fingerprint [1][2]. The exocyclic 5-ylidene configuration and free N1-H on the indolin-2-one ring are critical pharmacophoric elements for CSCPK engagement that are absent in the fused series. Procurement should specify CAS 113054-02-7 or structurally verified 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one to ensure the correct scaffold topology for CSCPK-targeted screening cascades.

Xanthine Oxidase and Antioxidant Dual-Mechanism Screening – Differentiated from Rhodanine-Based Indolinone Hybrids

For programs targeting xanthine oxidase (XO) inhibition with concomitant antioxidant activity—relevant to gout, hyperuricemia, and ischemia-reperfusion injury—the 2-amino-4-oxo-thiazol-5-ylidene pharmacophore is the only validated subclass within the indolinone-thiazolone family. The class has demonstrated XO IC₅₀ values as low as 17.16 μg/mL (commercial XO) and 24.50 μg/mL (rat liver XO), with a statistically significant correlation between XO inhibition and lipid peroxidation antioxidant activity [3]. Rhodanine (2-thioxo) analogs lack meaningful XO activity and carry PAINS liability alerts that confound assay interpretation [3][4]. Procurement teams building XO-focused compound collections should specifically request the 2-amino-4-oxo (not 2-thioxo) substitution pattern to avoid investing in chemotypes with irrelevant target coverage.

Antimicrobial Lead Identification Requiring Low Mammalian Cytotoxicity – Differentiated from Broadly Cytotoxic Rhodanine Analogs

Antimicrobial discovery groups seeking Gram-negative active compounds (particularly against Pseudomonas aeruginosa) with a favorable therapeutic index should select 2-amino-5-alkylidene-thiazol-4-ones over 2-thioxo-rhodanine counterparts. The class has produced compounds with MIC values as low as 1.5 μg/mL against P. aeruginosa while maintaining low HEK-293 mammalian cell cytotoxicity [4]. In contrast, rhodanine-indolin-2-one hybrids show potent cytotoxicity against multiple mammalian cancer cell lines (IC₅₀ as low as 25 nM) that would confound antimicrobial selectivity assessment [5]. The 2-amino substitution eliminates the reactive thioxo group responsible for non-specific protein adduct formation, providing cleaner antimicrobial screening data.

Fragment-Based and Lead-Like Library Procurement for Downstream ADME Optimization

With a molecular weight of 245.26 g/mol—153 g/mol lower than sunitinib and substantially below the typical MW range of 4-thiazolidinone-indolin-2-one hybrids (~380–420 g/mol)—this compound occupies an attractive position in the lead-like chemical space. Its favorable Rule of Five compliance, experimentally validated PAINS exclusion for the scaffold class, and demonstrated solubility/permeability characteristics [3] make it a rational procurement choice for fragment-based screening libraries or hit-to-lead programs where molecular obesity must be avoided. Procurement specifications should include confirmation of MW ≤250 g/mol and the absence of N1-substitution to maintain the lead-like property profile.

Quote Request

Request a Quote for 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.